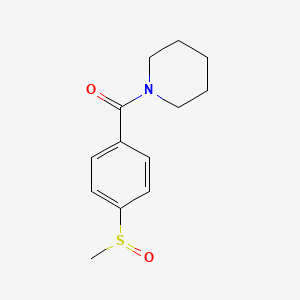
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a ketone derivative that has shown promise in various applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes or receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of certain receptors, such as GABA and NMDA receptors, which are involved in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone. One area of interest is in the development of new drug candidates based on its chemical structure. Another area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields.
In conclusion, 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and potential for specific interactions with biological targets make it a promising option for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. It has also been studied for its use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-17(21)20-11-7-2-3-8-12-20)19-18(22-14)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNENBBQCFKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)

![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)



![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)

